

S-Adenosyl-L-methionine disulfate tosylate as a methyl group donor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **S-Adenosyl-L-methionine disulfate tosylate**

Cat. No.: **B10765666**

[Get Quote](#)

An In-depth Technical Guide on **S-Adenosyl-L-methionine Disulfate Tosylate** as a Methyl Group Donor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S-Adenosyl-L-methionine (SAMe) is a pivotal molecule in cellular metabolism, serving as the primary methyl group donor in a vast array of biochemical reactions. Its involvement is critical in the synthesis and regulation of hormones, neurotransmitters, nucleic acids, proteins, and phospholipids.^[1] The inherent instability of the SAMe ion has been overcome by the development of stable salt forms, with **S-Adenosyl-L-methionine disulfate tosylate** being a prominent, commercially available version that enhances stability for oral administration and research applications.^{[2][3]} This guide provides a comprehensive technical overview of SAMe disulfate tosylate, focusing on its mechanism as a methyl donor, its role in key biological pathways, quantitative data, and detailed experimental protocols for its use in a research setting.

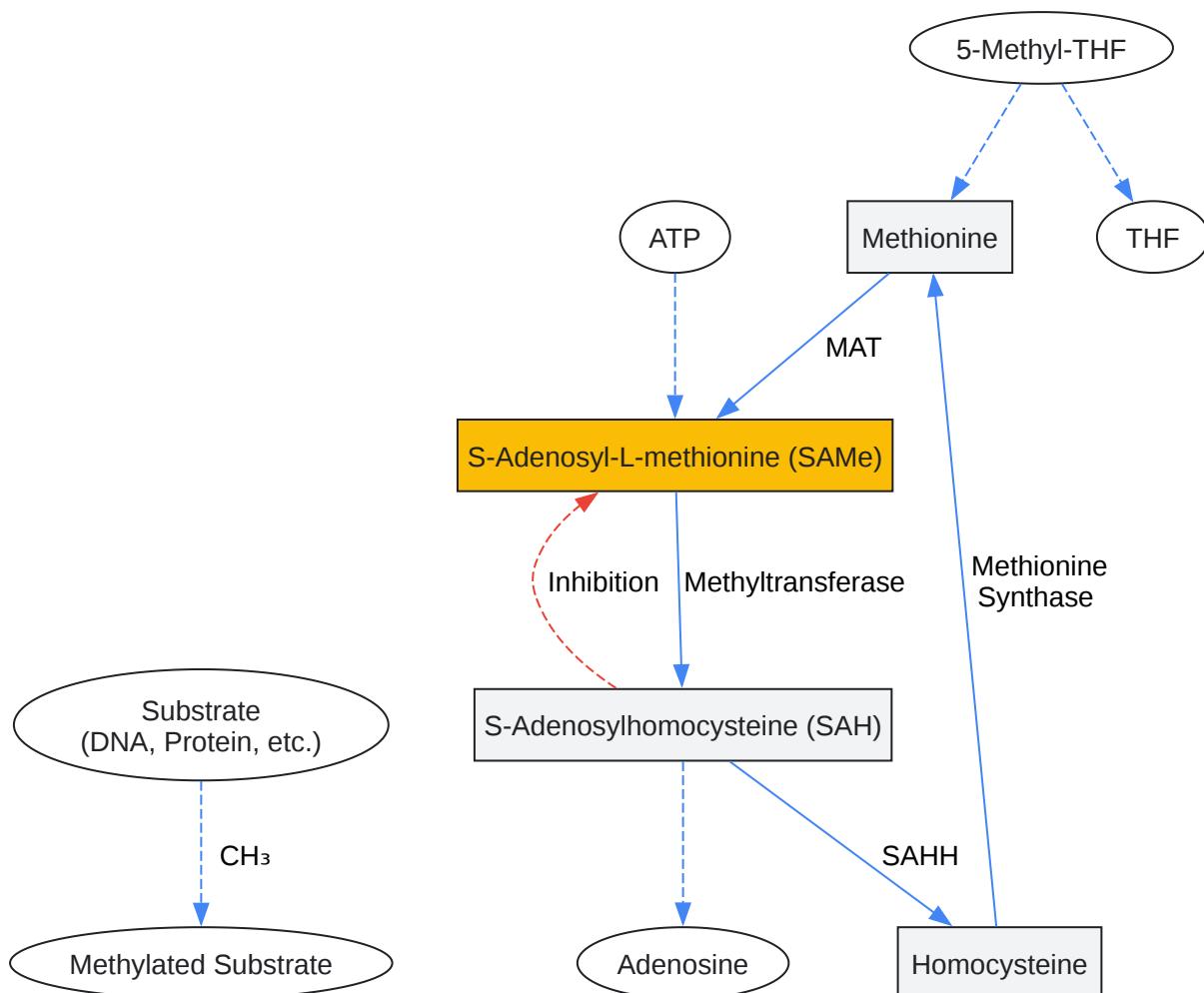
Chemical Properties and Structure

S-Adenosyl-L-methionine is a sulfonium-containing metabolite synthesized from L-methionine and adenosine triphosphate (ATP).^[4] The key to its function as a methyl donor lies in its chemical structure, specifically the positively charged sulfur atom (sulfonium ion), which makes

the attached methyl group highly electrophilic and susceptible to nucleophilic attack. This facilitates the transfer of the methyl group to a wide range of substrates.[\[5\]](#)[\[6\]](#) The disulfate tosylate salt form provides counter-ions that stabilize the otherwise labile SAMe molecule, preventing its degradation and ensuring its bioavailability.[\[7\]](#)

Table 1: Chemical Properties of S-Adenosyl-L-methionine

Property	Value	Reference
Systematic IUPAC Name	(2S)-2-Amino-4-[(S)-{[(2S,3S,4R,5R)-5-(4-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfaniumyl]butanoate	[4]
Common Names	S-Adenosyl-L-methionine, SAMe, AdoMet	[4]
CAS Number	29908-03-0 (for SAMe ion)	[4] [8]
Molecular Formula	C ₁₅ H ₂₂ N ₆ O ₅ S	[4]
Molar Mass	398.44 g·mol ⁻¹	[4]
Form	S-Adenosyl-L-methionine disulfate tosylate is a stable salt complex.	[3]


The Methionine Cycle: Mechanism of Methyl Donation

The function of SAMe as a methyl donor is intrinsically linked to the Methionine Cycle (also known as the SAMe Cycle). This fundamental metabolic pathway ensures the continuous supply of methyl groups for cellular reactions.

The cycle proceeds in four key steps:

- Synthesis: Methionine adenosyltransferase (MAT) catalyzes the reaction between L-methionine and ATP to form S-Adenosyl-L-methionine.[4][9][10]
- Methyl Transfer: A SAMe-dependent methyltransferase enzyme facilitates the transfer of the activated methyl group from SAMe to a substrate (e.g., DNA, protein, lipid). The resulting demethylated molecule is S-adenosylhomocysteine (SAH).[4][9][10]
- Hydrolysis: SAH hydrolase (SAHH) reversibly hydrolyzes SAH into homocysteine and adenosine.[9][10] This step is critical, as SAH is a potent inhibitor of methyltransferase enzymes.[4][11]
- Regeneration: Methionine synthase remethylates homocysteine to regenerate methionine, utilizing a methyl group from 5-methyltetrahydrofolate (the active form of folate). This completes the cycle.[9]

The ratio of SAMe to SAH within the cell is a critical indicator of "methylation potential." A high SAMe:SAH ratio favors methyltransferase activity, whereas a low ratio (high SAH levels) leads to feedback inhibition and reduced methylation.[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. S-adenosyl-L-methionine. A review of its pharmacological properties and therapeutic potential in liver dysfunction and affective disorders in relation to its physiological role in cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. Facebook [cancer.gov]
- 4. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 5. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Adenosylmethionine: more than just a methyl donor - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Pharmacokinetic properties of a novel formulation of S-adenosyl-L-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | NA08266 [biosynth.com]
- 9. Methylation pathways [healyourmind.com.au]
- 10. noorns.com [noorns.com]
- 11. gdx.net [gdx.net]
- To cite this document: BenchChem. [S-Adenosyl-L-methionine disulfate tosylate as a methyl group donor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10765666#s-adenosyl-l-methionine-disulfate-tosylate-as-a-methyl-group-donor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com